molecular formula C18H20N4O4 B450031 2-(4-METHOXYANILINO)-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE

2-(4-METHOXYANILINO)-N'~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE

Cat. No.: B450031
M. Wt: 356.4g/mol
InChI Key: MCZJXCZTDMPGGW-UHFFFAOYSA-N
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Description

2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxyaniline and nitrophenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE typically involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the hydrazone linkage. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce nitroso or nitro derivatives .

Mechanism of Action

The mechanism of action of 2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important in mediating these interactions, often through redox reactions or covalent binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYANILINO)-N’~1~-[1-(4-NITROPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE is unique due to the presence of both methoxyaniline and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4g/mol

IUPAC Name

2-(4-methoxyanilino)-N-[1-(4-nitrophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C18H20N4O4/c1-12(14-4-8-16(9-5-14)22(24)25)20-21-18(23)13(2)19-15-6-10-17(26-3)11-7-15/h4-11,13,19H,1-3H3,(H,21,23)

InChI Key

MCZJXCZTDMPGGW-UHFFFAOYSA-N

SMILES

CC(C(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC

Canonical SMILES

CC(C(=O)NN=C(C)C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)OC

Origin of Product

United States

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